1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one

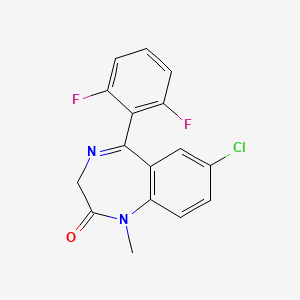

Overview

Description

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one are not fully detailed in the available resources. It’s known that it has a molecular weight of 187.24 , but other properties such as melting point, boiling point, solubility, and spectral data were not found.Scientific Research Applications

1. Medicinal Chemistry

1,2,3,4-tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class of isoquinoline alkaloids . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Method of Application

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Commonly used synthetic strategies for constructing the core scaffold have also been discussed .

Results or Outcomes

The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

2. Fragment-Based Covalent Ligand Discovery

This fragment electrophile, or “scout” fragment, can be used alone in fragment-based covalent ligand discovery .

Method of Application

It can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Results or Outcomes

The results of this application are not specified in the source .

3. Domino Reactions

Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

Method of Application

The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .

Results or Outcomes

The advantages of these methods include excellent atom economy, high selectivity, and less waste . Additionally, using these strategies, multiple transformations can be carried out in a single laboratory operation without the isolation of intermediates making them prime examples of green chemistry .

4. Fragment-Based Covalent Ligand Discovery

This fragment electrophile, or “scout” fragment, can be used alone in fragment-based covalent ligand discovery .

Method of Application

It can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Results or Outcomes

The results of this application are not specified in the source .

5. Synthetic Drug Design

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Method of Application

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Commonly used synthetic strategies for constructing the core scaffold have also been discussed .

Results or Outcomes

The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

6. Fragment-Based Covalent Ligand Discovery

This fragment electrophile, or “scout” fragment, can be used alone in fragment-based covalent ligand discovery .

Method of Application

It can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Results or Outcomes

The results of this application are not specified in the source .

properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h2-4,6,8H,1,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOFGCWMMXFROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B1419079.png)

![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)

![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)